molecular formula C12H12F3NO B8341464 2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

Cat. No. B8341464
M. Wt: 243.22 g/mol
InChI Key: YNXLTKJYQKNSKX-UHFFFAOYSA-N
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Patent
US06162808

Procedure details

To a solution of 2-amino-2-methyl-1-propanol (21.4 g) in dichloromethane (100 ml) at 0C was added dropwise a solution of 4-(trifluoromethyl)benzoyl chloride (25 g). The mixture was stirred at room temperature for 16 hours, washed with 2M HCl then sodium bicarbonate solution, dried (MgSO4) and evaporated. The residue was dissolved in dichloromethane (100 ml) and treated with thionyl chloride (14 ml) at 0C. The mixture was stirred at room temperature for 2 hours and evaporated. The residue was partitioned between ethyl acetate and aqueous potassium hydroxide. The organic phase was dried (MgSO4) and evaporated. Yield 14.57 g.
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[F:7][C:8]([F:19])([F:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=O)=[CH:11][CH:10]=1>ClCCl>[CH3:5][C:2]1([CH3:6])[CH2:3][O:4][C:13]([C:12]2[CH:11]=[CH:10][C:9]([C:8]([F:7])([F:18])[F:19])=[CH:17][CH:16]=2)=[N:1]1

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
NC(CO)(C)C
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium bicarbonate solution, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 ml)
ADDITION
Type
ADDITION
Details
treated with thionyl chloride (14 ml) at 0C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and aqueous potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1(N=C(OC1)C1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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